REACTION_CXSMILES
|
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[CH2:6]=[CH:7][C:8](=[CH2:10])[CH3:9]>CCCCCC>[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1.[CH2:6]=[CH:7][C:8](=[CH2:9])[CH3:10].[CH3:6][C:5](=[CH2:4])[CH3:1]
|
Name
|
47
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(C)=C
|
Name
|
hydroxyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
of this terpolymer was dissolved in 594 g
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC(C)=C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |